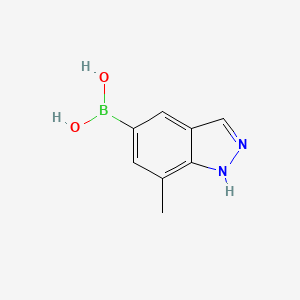

(7-Methyl-1H-indazol-5-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(7-Methyl-1H-indazol-5-yl)boronic acid” is a chemical compound with the molecular formula C8H9BN2O2 . It is also known by its CAS number 1245816-07-2 .

Synthesis Analysis

The synthesis of boronic acids, such as “this compound”, often involves Suzuki–Miyaura coupling . This process is widely used due to its mild and functional group tolerant reaction conditions, and it employs a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of “this compound” consists of a boronic acid group attached to a 7-methyl-1H-indazole ring . The molecular weight of the compound is 175.98 g/mol .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 175.98 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass is 176.0757077 g/mol .Applications De Recherche Scientifique

Boronic Acid in Drug Discovery

Research on boronic acids, including compounds like (7-Methyl-1H-indazol-5-yl)boronic acid, has significantly increased, particularly in drug discovery. Boronic acids are incorporated into medicinal chemistry, enhancing the potency and pharmacokinetic profiles of drugs. The FDA and Health Canada have approved several boronic acid drugs, with more in clinical trials. This highlights the growing interest in boronic acids for their beneficial properties in drug development (Plescia & Moitessier, 2020).

Boronic Acid Sensors

Boronic acids form reversible and covalent bonds with Lewis bases and polyols, facilitating the development of chemical sensors for carbohydrates, catecholamines, ions, and hydrogen peroxide. The double recognition sites in some boronic acid sensors improve their binding affinity and selectivity. This progress in sensor technology demonstrates the versatile applications of boronic acids beyond drug discovery (Bian et al., 2019).

Boron in Seawater Desalination

The application of boronic acids and related compounds extends to environmental technology, such as seawater desalination. The removal of boron, which exists almost exclusively as boric acid in seawater, is critical in desalination processes to ensure the safety of drinking water. Reverse osmosis (RO) and nanofiltration (NF) membranes are key technologies in reducing boron levels, with ongoing research aiming to optimize these processes for better efficiency and understanding of boron rejection mechanisms (Tu et al., 2010).

Boronic Acids in Antifungal Agents

Boronic acids, including this compound, show significant bioactivity as antifungals. Tavaborole, a boronic acid derivative, has been approved for the treatment of onychomycosis, a fungal nail infection. The antifungal mechanism of boronic acids, including their interaction with biochemicals and inhibition of protein synthesis, highlights their potential as therapeutic agents against fungal diseases (Arvanitis et al., 2020).

Electrochemical Biosensors

The development of electrochemical biosensors based on ferroceneboronic acid and its derivatives, which include boronic acids, is an emerging field. These sensors are used for detecting sugars, glycated hemoglobin, fluoride ions, and more, exploiting the unique binding properties of boronic acids. This application demonstrates the expanding role of boronic acids in biomedical and environmental monitoring technologies (Wang et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Boronic acids, in general, are known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making boronic acids valuable reagents in organic synthesis .

Biochemical Pathways

Indazole derivatives have been used in the preparation of thieno[3,2-d]pyrimidines as tpl2 kinase inhibitors and pyridinyl benzonaphthyridinones as mtor inhibitors for the treatment of cancer .

Pharmacokinetics

The compound’s storage temperature is recommended to be 2-8°c , which may suggest its stability and potential impact on bioavailability.

Result of Action

Indazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could be a significant environmental factor affecting its stability.

Propriétés

IUPAC Name |

(7-methyl-1H-indazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-2-7(9(12)13)3-6-4-10-11-8(5)6/h2-4,12-13H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASKWOXPDMPOON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C2C(=C1)C=NN2)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657258 |

Source

|

| Record name | (7-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245816-07-2 |

Source

|

| Record name | B-(7-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N',N'-Dimethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B595694.png)

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-](/img/structure/B595696.png)